molecular formula C7H4ClN3O2 B1353810 6-Chloro-3-nitroimidazo[1,2-a]pyridine CAS No. 25045-84-5

6-Chloro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B1353810
CAS No.: 25045-84-5
M. Wt: 197.58 g/mol
InChI Key: ZQQURVJZGGESQS-UHFFFAOYSA-N
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Description

6-Chloro-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by the presence of a chlorine atom at the 6th position and a nitro group at the 3rd position on the imidazo[1,2-a]pyridine ring

Biochemical Analysis

Biochemical Properties

6-Chloro-3-nitroimidazo[1,2-a]pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial for cell signaling pathways. The interaction between this compound and these enzymes often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in enzyme activity. Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions highlight the importance of this compound in modulating biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by interfering with key signaling pathways that regulate cell growth and division. Moreover, it can induce apoptosis, or programmed cell death, in certain cell types by activating specific genes involved in the apoptotic pathway. These cellular effects underscore the potential therapeutic applications of this compound in treating various diseases .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can activate or inhibit receptors on the cell surface, leading to changes in intracellular signaling cascades. These binding interactions and enzyme modulations result in alterations in gene expression and cellular function, highlighting the intricate molecular mechanisms underlying the effects of this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert therapeutic effects, such as inhibiting tumor growth and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity. Threshold effects have also been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 oxidases play a crucial role in the metabolism of this compound, converting it into more water-soluble metabolites that can be excreted from the body. These metabolic pathways are essential for the detoxification and elimination of this compound, ensuring its safe use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which regulate its intracellular concentration. Additionally, this compound can bind to plasma proteins, facilitating its distribution throughout the body. The localization and accumulation of this compound in specific tissues are influenced by factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications. For instance, this compound may be directed to the mitochondria, where it can interfere with mitochondrial function and induce apoptosis. The subcellular localization of this compound is essential for its ability to modulate cellular processes and exert its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-nitroimidazo[1,2-a]pyridine typically involves the nitration of 6-chloroimidazo[1,2-a]pyridine. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds as follows:

    Starting Material: 6-Chloroimidazo[1,2-a]pyridine

    Nitrating Agents: Nitric acid (HNO₃) and sulfuric acid (H₂SO₄)

    Reaction Conditions: The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic nature of the nitration process.

    Product: this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control, thereby enhancing yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-nitroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chlorine atom at the 6th position can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or hydroxylamine derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols) in the presence of a base such as sodium hydroxide (NaOH).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Major Products Formed

    Reduction: 6-Chloro-3-aminoimidazo[1,2-a]pyridine

    Substitution: 6-Amino-3-nitroimidazo[1,2-a]pyridine or 6-Thio-3-nitroimidazo[1,2-a]pyridine

    Oxidation: 6-Chloro-3-nitrosoimidazo[1,2-a]pyridine or 6-Chloro-3-hydroxylamineimidazo[1,2-a]pyridine

Comparison with Similar Compounds

6-Chloro-3-nitroimidazo[1,2-a]pyridine can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

6-chloro-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c8-5-1-2-6-9-3-7(11(12)13)10(6)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQURVJZGGESQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50497865
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25045-84-5
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25045-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50497865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features and spectroscopic characteristics of 6-Chloro-3-nitroimidazo[1,2-a]pyridine?

A1: While the exact molecular formula and weight are not provided in the abstract, the paper focuses on the synthesis and spectroanalytical investigation of this compound []. This indicates that the research likely involved characterizing the compound using various spectroscopic techniques such as UV-Vis, IR, and potentially NMR. These analyses would provide valuable insights into the compound's structural features, including functional groups and their electronic environments.

Q2: What makes this compound potentially interesting as an acid-base indicator?

A2: The research highlights this compound's potential as a novel heterocyclic acid-base indicator []. This suggests that this compound exhibits a noticeable color change depending on the pH of the solution it is in. This property could stem from the presence of specific functional groups within its structure that undergo protonation or deprotonation at different pH levels, leading to changes in its electronic configuration and consequently, its absorption or emission spectrum. Further details on the specific color changes and the pH range in which they occur would require a deeper dive into the full research paper.

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